3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(3-chlorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGWCFFITRZPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536893 | |
| Record name | 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92406-44-5 | |
| Record name | 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine with an appropriate 1,3-diketone to form the pyrazole ring.
Substitution Reaction: The pyrazole ring is then subjected to a substitution reaction with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group.
Methylation: Finally, the methylation of the pyrazole nitrogen is achieved using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring, forming corresponding N-oxides.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting the chlorine substituent to a hydrogen atom.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) in the presence of hydrogen gas are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyrazole ring substituted with a 3-chlorophenyl group and a methyl group. Its unique structure contributes to its chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Chemistry
In the field of chemistry, 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine serves as a building block for synthesizing more complex molecules. Researchers utilize its structure to explore new chemical reactions and develop novel compounds. It can undergo various reactions, including oxidation, reduction, and substitution, leading to diverse derivatives that may exhibit different properties and activities.
Biology
This compound is of interest in biological research due to its potential as a bioactive molecule . Preliminary studies suggest it may act as an inhibitor of specific enzymes, which positions it as a candidate for drug development targeting various diseases such as cancer and inflammatory conditions .
Medicine
In medicinal chemistry, this compound is being investigated for its therapeutic properties . It has shown promise in preclinical studies as a lead compound for developing pharmaceuticals aimed at treating cancer and other inflammatory diseases. Its mechanism of action typically involves binding to the active sites of enzymes, inhibiting their activity, and influencing biochemical pathways relevant to disease states .
Industry
The industrial applications of this compound extend to the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for formulating agrochemicals, including pesticides and herbicides that target specific pests while minimizing environmental impact .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory and cancer pathways. Studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | TBD |
| 5-amino-1-(4-chlorophenyl)-pyrazole | A549 (Lung) | 0.08 |
| Methyl 3-amino-5-(2-nitrophenyl) | HCT116 (Colon) | 0.36 |
These findings suggest that this compound may possess significant antiproliferative activity against certain cancer types .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key structural variations among pyrazol-5-amine derivatives include substituent positions (e.g., chloro group on phenyl ring), additional functional groups (e.g., trifluoromethyl), and modifications to the N1 substituent. These differences influence physicochemical properties, reactivity, and biological activity.
Positional Isomers: Chlorophenyl Substitution
a) 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS: 126417-82-1)
- Molecular Formula : C₁₀H₁₀ClN₃ (identical to the 3-chloro isomer).
- Key Difference : Chlorine at the 4-position of the phenyl ring.
- Example: In , the 4-chloro isomer is used to synthesize pyrazolo[3,4-b]pyridines, suggesting its utility in forming planar heterocycles .
b) 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (Target Compound)
- Key Difference : Chlorine at the 3-position (meta-substitution).
- Meta-substitution may enhance interactions with asymmetric binding sites in enzymes or receptors .
Substituent Modifications on the Pyrazole Ring
a) 1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS: 1226291-40-2)
- Molecular Formula : C₁₀H₇ClF₃N₃.
- Key Difference : Trifluoromethyl group at the 3-position instead of methyl.
- Impact :
b) 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS: 3524-42-3)
Complex Derivatives and Hybrid Structures
a) 3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine (CAS: 618098-35-4)
- Molecular Formula : C₁₆H₁₄ClN₃.
- Key Features :
- Ortho-methylphenyl group at N1 and 4-chlorophenyl at C3.
b) Pyrazolo[3,4-b]pyridine Derivatives
- Example : Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-(methylthio)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
- Synthesis : Derived from 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine, highlighting its role as a precursor for fused heterocycles with enhanced bioactivity .
Biological Activity
3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the 3-chlorophenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with molecular targets. It has been identified as a potential inhibitor of various enzymes involved in inflammatory and cancer pathways. The mechanism involves binding to the active sites of these enzymes, leading to a decrease in their activity and subsequent therapeutic effects such as reduced inflammation and inhibited tumor growth .
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for related pyrazole derivatives ranged from low micromolar concentrations, indicating strong antiproliferative activity .
Table 1: Cytotoxicity of Related Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | TBD |
| 5-amino-1-(4-chlorophenyl)-pyrazole | A549 (Lung) | 0.08 |
| Methyl 3-amino-5-(2-nitrophenyl) | HCT116 (Colon) | 0.36 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that similar pyrazole derivatives can inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, in response to lipopolysaccharide (LPS) stimulation in cell models .
Table 2: Anti-inflammatory Effects of Pyrazole Derivatives
Study on Anticancer Properties
A study investigated the effects of various pyrazole derivatives on cancer cell proliferation. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines, supporting further exploration for therapeutic applications .
Study on Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of pyrazole compounds, highlighting their ability to reduce edema in animal models comparable to standard anti-inflammatory drugs like indomethacin. This suggests that compounds like this compound could be developed into effective treatments for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving cyclization reactions with aromatic aldehydes or ketones under acidic conditions (e.g., phosphorous oxychloride at 120°C) is commonly employed . Optimization strategies include:
- Catalyst selection : Use of triethylamine in ethanol to enhance nucleophilic substitution efficiency .
- Temperature control : Maintaining 120°C during cyclization to minimize side products .
- Purification : Column chromatography or recrystallization using ethanol/water mixtures improves purity (>95%) .
Q. How is the structural characterization of this compound validated in academic research?
- Methodology :
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., chlorophenyl ring orientation relative to the pyrazole core) .
- Spectroscopy :
- IR : Confirms NH₂ stretches (3200–3400 cm⁻¹) and C-Cl vibrations (750 cm⁻¹) .
- ¹H/¹³C NMR : Assigns methyl group protons (δ ~3.2 ppm) and aromatic protons (δ ~7.3–7.5 ppm) .
- Mass spectrometry : Validates molecular weight (C₁₀H₁₀ClN₃, m/z 207.06 [M+H]⁺) .
Q. What preliminary biological screening approaches are used for this compound?
- Methodology :
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive bacteria (e.g., S. aureus) to determine MIC values .
- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ .
- Ligand-receptor binding : Radioligand displacement assays for cannabinoid receptor affinity (Ki values) .
Advanced Research Questions
Q. How do reaction mechanisms differ when synthesizing derivatives with electron-withdrawing vs. electron-donating substituents?
- Methodology :
- Kinetic studies : Monitor intermediates via HPLC to compare reaction rates. Electron-withdrawing groups (e.g., -Cl) slow nucleophilic attack due to reduced aryl ring electron density .
- DFT calculations : Predict transition states and activation energies for substituent effects .
- Controlled experiments : Compare yields of 3-(3-Cl-phenyl) vs. 3-(4-OCH₃-phenyl) analogs under identical conditions .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., bacterial strain variability in MIC studies) .
- Structural analogs : Test 3-(4-Cl-phenyl) vs. 3-(3-Cl-phenyl) isomers to isolate positional effects on activity .
- Solubility adjustments : Use DMSO/PBS mixtures to ensure consistent compound dissolution across experiments .
Q. What computational tools are suitable for predicting the binding affinity of this compound to neurological targets?
- Methodology :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with CB1/CB2 receptors .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore modeling : Identify critical H-bond donors (NH₂) and hydrophobic regions (chlorophenyl) .
Q. How can solubility limitations in aqueous media be addressed for in vivo studies?
- Methodology :
- Prodrug synthesis : Introduce phosphate esters at the NH₂ group to enhance hydrophilicity .
- Nanocarriers : Encapsulate in PEGylated liposomes for sustained release .
- Co-solvent systems : Optimize ethanol/Tween-80 ratios for intravenous administration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
